N-(1H-benzimidazol-5-yl)-1-[2-(4-hydroxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxamide
Description
Properties
Molecular Formula |
C20H20N4O3 |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
N-(3H-benzimidazol-5-yl)-1-[2-(4-hydroxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C20H20N4O3/c25-16-4-1-13(2-5-16)7-8-24-11-14(9-19(24)26)20(27)23-15-3-6-17-18(10-15)22-12-21-17/h1-6,10,12,14,25H,7-9,11H2,(H,21,22)(H,23,27) |
InChI Key |
LARKUHSEMPPEEE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)CCC2=CC=C(C=C2)O)C(=O)NC3=CC4=C(C=C3)N=CN4 |
Origin of Product |
United States |
Preparation Methods
Alkylation of Pyrrolidine-3-Carboxylic Acid
-
Deprotection of Cbz-protected pyrrolidine : Hydrogenolysis of 1-(benzyloxycarbonyl)pyrrolidine-3-carboxylic acid ethyl ester () yields pyrrolidine-3-carboxylic acid ethyl ester.
-
N-Alkylation : React pyrrolidine-3-carboxylic acid ethyl ester with 2-(4-methoxyphenyl)ethyl bromide in the presence of KCO in DMF at 80°C for 12 hours to afford 1-[2-(4-methoxyphenyl)ethyl]pyrrolidine-3-carboxylic acid ethyl ester.
-
Oxidation to 5-oxopyrrolidine : Treat the alkylated pyrrolidine with Jones reagent (CrO/HSO) at 0°C to introduce the 5-oxo group, yielding 1-[2-(4-methoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid ethyl ester.
-
Ester hydrolysis : Hydrolyze the ester using LiOH in THF/HO (3:1) at 60°C for 5 hours to obtain the carboxylic acid.
Spectroscopic Validation
-
H NMR (400 MHz, DMSO-d): δ 7.12 (d, J = 8.4 Hz, 2H, aromatic), 6.82 (d, J = 8.4 Hz, 2H, aromatic), 4.21 (t, J = 7.2 Hz, 2H, CH), 3.73 (s, 3H, OCH), 3.45–3.38 (m, 1H, pyrrolidine-H), 2.94–2.88 (m, 2H, CH), 2.62–2.55 (m, 2H, pyrrolidine-H), 2.10–1.98 (m, 1H, pyrrolidine-H).
-
IR (cm) : 1720 (C=O, lactam), 1685 (C=O, carboxylic acid).
Activation and Amide Bond Formation
-
Activation of carboxylic acid : Treat 1-[2-(4-methoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid with N,N′-carbonyldiimidazole (CDI) in DMF at 45°C for 1 hour.
-
Coupling reaction : Add 1H-benzimidazol-5-amine and stir at 45°C for 24 hours. Isolate the product via precipitation in ice-water, yielding N-(1H-benzimidazol-5-yl)-1-[2-(4-methoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxamide.
Demethylation to Phenolic Hydroxyl
-
BBr-mediated deprotection : React the methoxy-protected intermediate with BBr (1.0 M in DCM) at −78°C for 2 hours, followed by warming to room temperature. Quench with MeOH and purify via recrystallization (ethyl acetate/hexane) to obtain the final compound.
Route 2: Benzimidazole Formation Prior to Pyrrolidine Functionalization
Condensation and Cyclization
Mitsunobu Reaction for Alkylation
-
Protection of benzimidazole : Protect the benzimidazole NH with a tert-butoxycarbonyl (Boc) group using BocO in THF.
-
Alkylation : React the Boc-protected intermediate with 2-(4-methoxyphenyl)ethanol under Mitsunobu conditions (DIAD, PPh) in THF at 0°C to room temperature.
-
Deprotection : Remove the Boc group using TFA/DCM (1:1) and demethylate with BBr as in Route 1.
Comparative Analysis of Synthetic Routes
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Overall Yield | 32% (4 steps) | 28% (5 steps) |
| Key Advantage | High-purity intermediates | Avoids lactam alkylation challenges |
| Critical Challenge | Oxidation of pyrrolidine | Mitsunobu reaction scalability |
| Purification Method | Column chromatography (SiO, EtOAc) | Recrystallization (ethyl acetate/hexane) |
Optimization and Scale-Up Considerations
Catalytic Improvements
Chemical Reactions Analysis
Pyrrolidine Ring Formation
-
Cyclocondensation : Itaconic acid reacts with 2-aminophenol to form a γ-lactam intermediate, which undergoes esterification with methanol to yield methyl ester derivatives .
-
Hydrazide Preparation : Reaction with hydrazine monohydrate in propan-2-ol converts the ester into a hydrazide intermediate, enabling further cyclization or substitution .
Benzimidazole Coupling
-
Condensation : The pyrrolidine carboxylic acid is reacted with benzene-1,2-diamine in hydrochloric acid to form the benzimidazole-pyrrolidine core. This step is confirmed by NMR shifts in the aromatic region and NH proton signals .
Functional Group Transformations
| Functional Group | Reaction Type | Typical Reagents/Conditions | Products |
|---|---|---|---|
| Carbonyl (Pyrrolidine) | Reduction | LiAlH₄, NaBH₄ | Alcohol derivatives |
| Hydroxyl (Phenyl) | Oxidation | KMnO₄, CrO₃ | Quinone derivatives |
| Amide (Carboxamide) | Hydrolysis | Acidic/basic conditions | Carboxylic acid + benzimidazole amine |
| Benzimidazole | Alkylation | Alkyl halides, bases | Substituted benzimidazole derivatives |
Biological Activity
-
Antimicrobial : Derivatives with benzimidazole moieties show bactericidal activity, potentially through enzyme inhibition or membrane disruption .
-
Anticancer : Compounds in this series are explored for their ability to interfere with cancer cell proliferation pathways .
Structural Variability
The compound’s design allows for structural modifications (e.g., substituent variation on the phenyl ring or heterocyclic motifs) to optimize biological activity. For example:
-
Substituent Effects : Hydroxyphenyl groups enhance hydrogen-bonding interactions with molecular targets .
-
Heterocyclic Substitutions : Incorporation of triazole or thiocarbonyl groups alters reactivity and potency .
Comparison with Similar Compounds
Scientific Research Applications
Antiviral Activity
Benzimidazole derivatives, including the compound , have shown promising antiviral activity. Recent studies indicate that certain benzimidazole derivatives can inhibit the hepatitis C virus (HCV) with effective EC50 values in the nanomolar range. For instance, a series of pyrrolidine-containing bis-benzimidazole analogues demonstrated potent inhibitory effects against HCV non-structural proteins, suggesting that modifications to the benzimidazole structure can enhance antiviral efficacy .
Anti-inflammatory Properties
Research has highlighted the anti-inflammatory potential of benzimidazole compounds. For example, derivatives have been synthesized that exhibit significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. Compounds derived from benzimidazole structures have been reported to show up to 74% inhibition compared to standard anti-inflammatory drugs . This positions N-(1H-benzimidazol-5-yl)-1-[2-(4-hydroxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxamide as a candidate for further development in anti-inflammatory therapies.
Antioxidant Activity
The antioxidant properties of this compound have also been investigated. Studies have demonstrated that similar benzimidazole derivatives possess strong radical scavenging abilities, which are essential in combating oxidative stress-related diseases. The DPPH radical scavenging assay has been employed to evaluate these properties, indicating a potential for therapeutic applications in oxidative stress mitigation .
Synthesis and Derivatization
The synthesis of this compound can be achieved through various chemical pathways involving benzimidazole derivatives. The preparation process typically involves multi-step reactions where intermediates are purified to enhance yield and activity . The ability to modify the benzimidazole core allows for the creation of a library of compounds with tailored biological activities.
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of benzimidazole derivatives. Variations in substituents on the benzimidazole ring or modifications on the pyrrolidine structure can lead to significant changes in biological activity, including potency and selectivity against specific targets such as viral proteins or inflammatory pathways .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-(1H-benzimidazol-5-yl)-1-[2-(4-hydroxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or proteins involved in cell proliferation, leading to its anticancer effects . Additionally, its antimicrobial properties may result from its ability to disrupt the cell membrane or interfere with essential metabolic processes in bacteria .
Comparison with Similar Compounds
Structural Analog 1: N-(2-((3,4-Dihydroisoquinolin-2(1H)-yl)Sulfonyl)Ethyl)-1-(3,4-Dimethylphenyl)-5-Oxopyrrolidine-3-Carboxamide
Key Differences :
- Core Heterocycle: Replaces benzimidazole with a 3,4-dihydroisoquinoline group, which may alter electron distribution and binding selectivity.
- Substituents : Features a 3,4-dimethylphenyl group and a sulfonamide linker, enhancing lipophilicity compared to the hydroxyphenethyl chain in the target compound.
- Bioactivity : Exhibits cytotoxicity in HEK cells (IC₅₀ = 55.3 µM in PBS vs. 117.4 µM in 10% DMSO) .
Functional Implications :
- The sulfonamide group may improve membrane permeability but reduce aqueous solubility.
Structural Analog 2: {4-[(1-{[3-(4-Fluorophenyl)-1H-Pyrazol-5-yl]Carbonyl}Pyrrolidin-3-yl)Methyl]Phenyl}Methanol
Key Differences :
Functional Implications :
- Fluorine substitution improves metabolic stability and binding to hydrophobic pockets.
- The pyrrolidine-3-carbonyl group may mimic peptide bonds, enhancing protease resistance.
Structural Analog 3: BIBP3226 (R-N2-(Diphenylacetyl)-N-(4-Hydroxyphenyl)Methyl-Argininamide)
Key Differences :
- Core Structure : A peptide-like argininamide derivative with a 4-hydroxyphenyl group, contrasting with the benzimidazole-pyrrolidine hybrid in the target compound.
- Pharmacology: Acts as a neuropeptide Y Y1 receptor antagonist , highlighting the role of phenolic groups in receptor binding.
Functional Implications :
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- The 4-hydroxyphenethyl chain could mimic phenolic interactions observed in BIBP3226, suggesting shared receptor-targeting mechanisms .
- Cytotoxicity Trends : Analogs with fluorophenyl or dimethylphenyl groups exhibit lower IC₅₀ values, implying that electron-withdrawing or lipophilic substituents enhance bioactivity .
Biological Activity
N-(1H-benzimidazol-5-yl)-1-[2-(4-hydroxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound integrates a benzimidazole moiety with a pyrrolidine ring, suggesting diverse pharmacological properties. The molecular formula is , and its structure allows for various interactions with biological targets, which may lead to therapeutic applications.
Structural Characteristics
The compound's structure features:
- Benzimidazole moiety : Known for its role in various biological activities, including antimicrobial and anticancer properties.
- Pyrrolidine ring : Contributes to the compound's ability to interact with biological systems.
- Hydroxyphenyl group : Enhances solubility and potential interactions with cellular targets.
Biological Activities
Research has indicated that this compound exhibits several promising biological activities:
Anticancer Activity
Studies have demonstrated that benzimidazole derivatives can inhibit DNA topoisomerases, enzymes crucial for DNA replication and transcription. For instance, a study on similar compounds showed significant cytotoxicity against various cancer cell lines, including HeLa (cervical cancer) and MCF7 (breast cancer) cells . The compound's ability to disrupt cellular processes essential for cancer cell survival positions it as a candidate for further anticancer drug development.
Antimicrobial Properties
The benzimidazole framework is associated with antimicrobial activity against a range of pathogens. Compounds with similar structures have shown efficacy against Gram-positive bacteria and fungi . The mechanism often involves interference with microbial DNA synthesis or function.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications at various positions on the benzimidazole or pyrrolidine rings can enhance potency or selectivity. For example, substituents that increase hydrophobicity or introduce electron-donating groups often improve interaction with target proteins .
Case Studies
Several case studies highlight the biological potential of compounds related to this compound:
- Inhibition of DNA Topoisomerase : A study demonstrated that derivatives of benzimidazole significantly inhibited mammalian type I DNA topoisomerase, leading to increased cytotoxicity in cancer cell lines .
- Antimicrobial Efficacy : Research on benzimidazole derivatives revealed their effectiveness against drug-resistant bacterial strains, showcasing their potential as new antibiotics .
- Antioxidant Activity : Some derivatives exhibited strong antioxidant properties, which can contribute to their overall therapeutic profile by mitigating oxidative stress in cells .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with other similar compounds is useful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(1H-benzimidazol-2-yl)methyl)-2-substituted-3H-benzimidazol-5-amine | Benzimidazole moieties | Antimicrobial |
| 2-Methylbenzimidazole | Simple benzimidazole derivative | Antifungal |
| Methyl N-(5-benzoyl-1H-benzimidazol-2-yl)carbamate | Benzimidazole with carbamate group | Anticancer |
This table illustrates the diversity of biological activities associated with compounds sharing structural features with this compound.
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The synthesis of benzimidazole-pyrrolidine hybrids typically involves multi-step protocols. For example, condensation reactions between substituted benzimidazoles and pyrrolidine precursors are common. Key steps include:
- Step 1 : Formation of the benzimidazole core via cyclization of 1,2-diaminobenzenes with carbonyl derivatives under acidic conditions .
- Step 2 : Coupling the benzimidazole moiety with a 5-oxopyrrolidine fragment using carbodiimide-mediated amidation .
Optimization Strategies : - Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
- Catalysis : Use of DMAP (4-dimethylaminopyridine) accelerates coupling reactions .
- Temperature Control : Maintaining 60–80°C during cyclization minimizes side products .
Example yield optimization (from analogous compounds):
| Reaction Step | Yield (Unoptimized) | Yield (Optimized) | Key Change |
|---|---|---|---|
| Benzimidazole formation | 55% | 74% | Increased reaction time (24 h → 48 h) |
| Pyrrolidine coupling | 60% | 85% | DMAP addition (10 mol%) |
Q. How should researchers interpret discrepancies in NMR spectral data during structural characterization?
- Methodological Answer : Discrepancies in or NMR signals (e.g., unexpected splitting or shifts) often arise from conformational flexibility or hydrogen bonding. For example:
- Case Study : A 5-oxopyrrolidine derivative exhibited dual carbonyl signals in NMR due to keto-enol tautomerism .
- Resolution : Use 2D NMR (e.g., - HSQC) to assign overlapping peaks, or employ X-ray crystallography (as in ) for unambiguous confirmation .
Advanced Research Questions
Q. What methodologies are effective for analyzing structure-activity relationships (SAR) of benzimidazole-pyrrolidine hybrids?
- Methodological Answer : SAR studies require systematic modification of substituents and pharmacological profiling. For example:
- Substitution Patterns : Compare analogs with varying substituents on the benzimidazole (e.g., electron-withdrawing groups at position 5) and pyrrolidine (e.g., hydroxyl vs. fluorophenyl groups) .
- Biological Assays : Use enzyme inhibition assays (e.g., kinase or protease targets) to correlate structural features with activity.
Computational Tools : - Molecular Docking : highlights docking studies to predict binding affinities to target proteins (e.g., using AutoDock Vina) .
- QSAR Modeling : Employ CoMFA or CoMSIA to quantify substituent effects on activity .
Q. How can researchers address contradictions in biological activity data across similar compounds?
- Methodological Answer : Contradictions may stem from assay variability or compound stability. Strategies include:
- Reproducibility Checks : Validate results across multiple assays (e.g., fluorescence vs. radiometric kinase assays).
- Stability Studies : Use HPLC-MS to monitor degradation under assay conditions (e.g., pH-dependent hydrolysis of the pyrrolidone ring) .
- Metabolite Screening : Identify active metabolites via liver microsome incubations .
Data Analysis and Experimental Design
Q. What experimental designs are recommended for evaluating the pharmacokinetic (PK) properties of this compound?
- Methodological Answer : A tiered PK approach is advised:
- In Vitro : Assess metabolic stability using liver microsomes (e.g., human CYP450 isoforms) and permeability via Caco-2 assays .
- In Vivo : Conduct rodent studies with IV/PO dosing to calculate bioavailability. Monitor plasma levels via LC-MS/MS.
Key Parameters :
| Parameter | Method | Target Threshold |
|---|---|---|
| Metabolic Stability (t) | Liver microsomes | >30 min |
| Permeability (P) | Caco-2 | >1 × 10 cm/s |
Q. How should researchers design experiments to resolve conflicting cytotoxicity data in cell-based assays?
- Methodological Answer : Contradictory cytotoxicity data may arise from cell line specificity or assay interference. Mitigation strategies:
- Panel Testing : Screen against diverse cell lines (e.g., NCI-60 panel) to identify selectivity patterns .
- Counter-Screens : Rule out false positives using viability assays with different readouts (e.g., MTT vs. ATP-lite) .
- Mechanistic Studies : Perform transcriptomics or proteomics to identify pathways affected by the compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
